
1,3-Bis(2-methylphenyl)propane-1,3-dione
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Overview
Description
1,3-Bis(2-methylphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H16O2 It is a diketone, meaning it contains two ketone groups
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylphenyl)propane-1,3-dione can be synthesized through the Claisen condensation reaction. This involves the reaction of 2-methylbenzaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of 1,3-bis(2-methylphenyl)propane-1,3-diol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1,3-Bis(2-methylphenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methylphenyl)propane-1,3-dione
- 1,3-Bis(2-methoxyphenyl)propane-1,3-dione
- 1,3-Bis(2-chlorophenyl)propane-1,3-dione
Uniqueness
1,3-Bis(2-methylphenyl)propane-1,3-dione is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(2-methylphenyl)propane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-7-3-5-9-14(12)16(18)11-17(19)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAXTJKEOYCOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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